1,2-Diphenyl-1-(triphenylsilyl)hydrazine
Description
1,2-Diphenyl-1-(triphenylsilyl)hydrazine is a hydrazine derivative featuring a unique combination of phenyl and triphenylsilyl substituents. Structurally, it consists of a hydrazine backbone (N–N bond) with one nitrogen atom bonded to two phenyl groups and the other nitrogen substituted with a bulky triphenylsilyl moiety (SiPh₃). This compound is of interest in synthetic chemistry due to the steric and electronic effects imparted by the silyl group, which can influence reactivity and stability in organometallic or catalytic processes.
The triphenylsilyl group enhances lipophilicity and may alter molecular packing in crystalline states, as observed in related silanol adducts (e.g., triphenylsilanol-piperazine systems) .
Properties
CAS No. |
18881-50-0 |
|---|---|
Molecular Formula |
C30H26N2Si |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
1,2-diphenyl-1-triphenylsilylhydrazine |
InChI |
InChI=1S/C30H26N2Si/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)33(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25,31H |
InChI Key |
ODNMDIVBDWKOIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Diphenyl-1-(triphenylsilyl)hydrazine typically involves the reaction of diphenylhydrazine with triphenylsilyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran
Comparison with Similar Compounds
Table 1: Structural Parameters of Hydrazine Derivatives
Key Observations :
- The triphenylsilyl group in this compound introduces significant steric bulk compared to phenyl or trinitrophenyl groups in DPPH. This likely reduces intermolecular interactions, contrasting with DPPH’s planar structure that facilitates radical stability .
- In silanol adducts (e.g., triphenylsilanol-piperazine), Si–O bond lengths (~1.64 Å) and hydrogen-bonding patterns differ markedly from hydrazine derivatives, suggesting divergent reactivity and crystallinity .
Table 2: Antioxidant and Radical Scavenging Activity
Key Observations :
- DPPH derivatives are benchmark antioxidants, where the trinitrophenyl group stabilizes the radical, enabling quantitative assessment of scavenging activity . In contrast, the triphenylsilyl group in this compound may hinder electron donation due to steric effects, though this remains unverified experimentally.
Toxicity and Environmental Impact
Table 3: Toxicological and Environmental Data
Key Observations :
- 1,2-Diphenylhydrazine is systematically reviewed for health risks, with evidence pointing to carcinogenicity and rapid environmental degradation via oxidation .
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